molecular formula C9H20N2O2 B103232 N-Trimethyllysine CAS No. 19253-88-4

N-Trimethyllysine

Cat. No.: B103232
CAS No.: 19253-88-4
M. Wt: 188.27 g/mol
InChI Key: MXNRLFUSFKVQSK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trimethyllysine (TML), also known as ε-N,N,this compound, is a post-translationally modified amino acid derived from the methylation of lysine residues in proteins, particularly histones and mitochondrial cytochromes . It serves as a critical precursor in the biosynthesis of L-carnitine, a molecule essential for fatty acid oxidation and mitochondrial energy production . TML is generated via the enzymatic transfer of three methyl groups from S-adenosylmethionine (SAM) to lysine residues, catalyzed by lysine methyltransferases such as METTL20 in humans .

Clinically, elevated serum TML levels are strongly associated with the presence, severity, and prognosis of heart failure, likely due to its role in the carnitine-TMAO (trimethylamine N-oxide) pathway, which influences cardiovascular pathology . Recent studies also highlight its anabolism during colonic fermentation, suggesting a gut microbiota-mediated contribution to systemic TML levels .

Preparation Methods

Methylation of L-Lysine Using Dimethyl Sulfate

The foundational method for TML synthesis involves the selective methylation of L-lysine using dimethyl sulfate under alkaline conditions . This reaction proceeds via nucleophilic substitution, where the ε-amino group of lysine undergoes successive methylations to form the trimethylammonium moiety.

Reaction Conditions and Optimization

The protocol begins with dissolving L-lysine hydrochloride (50 g, 0.274 mol) in distilled water (500 mL), followed by the addition of basic copper carbonate (72 g, 0.326 mol) as a catalyst. The mixture is heated to 85°C for 10 minutes to facilitate complex formation, enhancing methylation efficiency . After cooling, dimethyl sulfate (100 mL, 1.055 mol) is introduced dropwise at room temperature, accompanied by a 10% sodium hydroxide solution (325 mL, 1.055 mol) to maintain alkalinity. Stirring for 60 minutes ensures complete quaternization of the ε-amino group.

Key Parameters

ParameterValue/Detail
Temperature85°C (initial), room temperature (post-cooling)
Reaction Time10 minutes (heating) + 60 minutes (stirring)
Molar RatiosL-lysine HCl : CuCO₃ : (CH₃O)₂SO₂ = 1 : 1.19 : 3.85
pH ControlMaintained alkaline via NaOH addition

The copper-lysine complex prevents undesired side reactions, such as over-methylation or carboxyl group esterification . Post-reaction, the mixture is filtered to remove insoluble copper complexes, yielding a crude TML solution.

Purification Techniques for High-Purity TML

Achieving pharmaceutical-grade TML (>98% purity) requires meticulous purification. The patented method employs ion-exchange chromatography followed by solvent-based trituration and lyophilization .

Ion-Exchange Chromatography

The crude product is loaded onto a Dowex 50WX8 cation-exchange resin column. The column is washed with 4× volume of deionized water to remove unreacted reagents and salts. Elution with 0.5 M aqueous ammonia selectively displaces TML, while impurities with weaker cation-binding affinities are retained.

Purification Workflow

StepDetails
Column LoadingCrude TML in aqueous solution
Washing4× column volume with H₂O
Elution0.5 M NH₃ in H₂O
Fraction MonitoringThin-layer chromatography (TLC) with methanol:water:acetic acid (80:10:10) and ninhydrin staining

Fractions exhibiting a single ninhydrin-positive spot (Rf ≈ 0.45) are pooled and evaporated under reduced pressure to yield an oily residue. Subsequent lyophilization produces a hygroscopic solid, which is further purified via trituration in acetonitrile to remove residual ammonia .

Synthesis of TML Derivatives and Isotopologues

The structural versatility of TML enables the synthesis of derivatives for research and therapeutic applications. The patent outlines methods for preparing TML esters , amides , and isotopically labeled variants .

Esterification of TML Carboxyl Group

The carboxyl group of TML is esterified using acid-catalyzed nucleophilic addition with alcohols (e.g., methanol, ethanol). For example, TML methyl ester is synthesized by suspending TML in excess methanol saturated with anhydrous HCl. After 24 hours, the mixture is neutralized to pH 7.0, and the product is purified via ion-exchange chromatography .

Representative Reaction

TML+CH3OHHClTML-methyl ester+H2O\text{TML} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{TML-methyl ester} + \text{H}2\text{O}

Isotopic Labeling

Deuterated and N-15-labeled TML are synthesized using isotopically enriched L-lysine precursors. For instance, L-lysine-4,4,5,5-D₄ undergoes methylation under standard conditions to yield deuterated TML, preserving the isotopic integrity of the aliphatic chain .

Large-Scale Production and Industrial Considerations

Scaling TML synthesis necessitates modifications to ensure reproducibility and cost-efficiency. The patented method demonstrates scalability by:

  • Increasing reactor volume while maintaining stoichiometric ratios.

  • Automating pH control during methylation to minimize manual intervention.

  • Implementing continuous-flow ion-exchange systems for high-throughput purification .

Industrial vs. Laboratory Scale

AspectLaboratory ScaleIndustrial Scale
Batch Size50 g L-lysine HCl5–50 kg L-lysine HCl
PurificationManual column chromatographyContinuous ion-exchange systems
Yield65–70%75–80% (optimized)

Analytical Validation and Quality Control

The identity and purity of synthesized TML are verified using:

  • Mass Spectrometry (MS): Molecular ion peak at m/z 189.28 ([M+H]⁺), confirming a molecular weight of 188.3 Da .

  • TLC: Single spot with Rf ≈ 0.45 in methanol:water:acetic acid (80:10:10).

  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within 0.3% of theoretical values.

Chemical Reactions Analysis

Types of Reactions

Trimethyllysine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving trimethyllysine include S-adenosylmethionine for methylation and 2-oxoglutarate for hydroxylation . The reactions often require specific cofactors such as Fe²⁺ and molecular oxygen .

Major Products Formed

The major products formed from the reactions of trimethyllysine include hydroxyl-trimethyllysine and various methylated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Biosynthesis of Carnitine

Overview
TML is a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The conversion of TML to carnitine involves several enzymatic reactions, notably the hydroxylation by TML hydroxylase.

Table 1: Enzymatic Pathway of Carnitine Biosynthesis

StepEnzymeSubstrateProduct
1N-Trimethyllysine hydroxylaseThis compoundβ-Hydroxy-TML
2γ-Butyrobetaine hydroxylaseβ-Hydroxy-TMLCarnitine

Case Study
In a study examining the metabolic pathways involved in carnitine synthesis, researchers found that dietary intake of methionine significantly influences TML levels, thereby affecting carnitine production. This highlights the importance of dietary sources in maintaining optimal levels of TML and subsequently carnitine synthesis .

Role in Epigenetics

Overview
TML is recognized for its role in epigenetic modifications, particularly through methylation processes. Protein lysine methyltransferases (KMTs) and demethylases (KDMs) utilize TML to modify histones, which can alter gene expression.

Table 2: Key Enzymes Involved in TML Methylation

Enzyme TypeFunction
KMTsAdd methyl groups to lysines
KDMsRemove methyl groups from lysines

Case Study
Research has shown that dysregulation of trimethylation states, particularly Kme3 (tri-methylation), is linked to various diseases, including cancer and cardiovascular diseases. A study indicated that elevated levels of TML could predict cardiovascular mortality among patients with coronary heart disease . This underscores the potential for TML as a biomarker for disease risk assessment.

Potential Drug Development

Overview
The unique properties of TML have led to its exploration as a target for drug development, particularly in the context of epigenetic therapies. Small molecule inhibitors targeting KMTs and KDMs are being investigated to modulate TML's effects on gene expression.

Table 3: Potential Drug Targets Related to TML

Target EnzymePotential Drug Candidates
KMTsSmall molecule inhibitors
KDMsCompounds designed to enhance demethylation

Case Study
Recent advancements have demonstrated that specific inhibitors can effectively modulate the activity of enzymes involved in TML metabolism. For instance, compounds that block KMT activity have shown promise in reducing tumor growth in preclinical models . This suggests a therapeutic avenue for targeting epigenetic modifications associated with cancer.

Nutritional Implications

Overview
TML is also significant in nutritional science, particularly concerning amino acid metabolism and supplementation strategies. Its role as a methyl donor highlights its importance in maintaining metabolic health.

Table 4: Dietary Sources of Methionine (Precursor for TML)

Food SourceMethionine Content (mg per 100g)
Beef600
Chicken500
Fish700
Eggs400

Case Study
A clinical trial exploring the effects of methionine-rich diets on plasma levels of TML found that increased dietary methionine significantly elevated TML concentrations, suggesting dietary modulation can influence metabolic pathways linked to energy production and epigenetic regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Methylated Lysine Derivatives

Compound Methylation State Biological Role Associated Enzymes/Pathways Clinical/Disease Associations
N-Trimethyllysine Trimethylated Carnitine biosynthesis precursor; histone methylation marker METTL20, TML hydroxylase Heart failure severity
N-Monomethyllysine Monomethylated Epigenetic regulation (e.g., H3K4me1, H3K36me1) Lysine methyltransferases (e.g., SETD7) Cancer, developmental disorders
N-Dimethyllysine Dimethylated Epigenetic regulation (e.g., H3K9me2, H3K27me2) KDM4 demethylases Neurodegeneration, metabolic diseases
N-Acetyllysine Acetylated Chromatin remodeling; protein stability Histone acetyltransferases (HATs) Cancer, aging

Key Differences :

  • Methylation vs. Acetylation : While TML and other methylated lysines regulate gene expression and metabolic pathways, acetylated lysines (e.g., N-acetyllysine) primarily modulate chromatin accessibility and protein-protein interactions .
  • Methylation State-Specific Roles: Trimethylation (TML) is irreversible under physiological conditions, unlike mono- and dimethylation, which can be dynamically regulated by demethylases like KDM4 .

Key Differences :

  • TML is unique as the only carnitine precursor derived from proteolytic degradation of methylated proteins, whereas γ-butyrobetaine and carnitine are synthesized de novo in specific tissues .

Clinical and Metabolic Context

TML vs. TMAO

  • TML : Direct precursor of TMAO via gut microbiota-dependent metabolism. Elevated TML correlates with heart failure severity independent of TMAO levels .
  • TMAO : Formed from dietary carnitine/choline via microbial trimethylamine (TMA) conversion. Associated with atherosclerosis and renal dysfunction .

TML vs. Other Methylated Metabolites

  • S-Adenosylhomocysteine (SAH): A methyltransferase inhibitor; inversely correlates with TML in cerebrospinal fluid during neurodegenerative processes .
  • O-Acetylcarnitine : A carnitine derivative with neuroprotective roles; levels decrease longitudinally in Huntington’s disease, unlike TML .

Enzymatic and Structural Insights

  • TML Hydroxylase : Requires α-ketoglutarate, Fe²⁺, and oxygen for activity, distinguishing it from other hydroxylases in carnitine synthesis .
  • Cytochrome c Methylation: TML is found at specific lysine residues (e.g., position 72 in yeast cytochrome c), unlike mono- or dimethylated lysines, which occupy distinct sites .

Biological Activity

N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.

Overview of this compound

This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .

Carnitine Biosynthesis

The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:

  • TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.
  • Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.

This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .

Epigenetic Roles

TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.

  • Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .
  • Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .

Study 1: Trimethyllysine Availability and Carnitine Levels

A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .

Study 2: Epigenetic Implications in Cancer

Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .

Tables Summarizing Key Findings

Biological Activity Description Implications
Carnitine BiosynthesisPrecursor for carnitine synthesis from TMLEssential for fatty acid metabolism
Epigenetic RegulationSubstrate for histone methylationInfluences gene expression
Disease AssociationLinked to cancer and inflammation due to methylation dysregulationPotential therapeutic target

Q & A

Q. Basic: What are the established methodologies for quantifying N-Trimethyllysine in biological samples, and how can reproducibility be ensured?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) is the gold standard due to its specificity for distinguishing this compound from structurally similar metabolites like other methylated lysines . Key steps include:

  • Sample preparation : Deproteinization using ice-cold acetonitrile or methanol, followed by solid-phase extraction to remove interfering lipids .
  • Chromatographic separation : Hydrophilic interaction liquid chromatography (HILIC) columns to retain polar metabolites .
  • Validation : Spike-and-recovery experiments with biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects .
    For reproducibility, adhere to NIH preclinical reporting guidelines, including batch randomization, blinding of analysts, and detailed documentation of LC gradient conditions and MS fragmentation parameters (e.g., m/z 189.16 → 84.08 for this compound) .

Q. Basic: What are the key enzymatic steps in this compound biosynthesis, and how are these pathways experimentally validated?

Answer:
this compound is synthesized via two critical steps:

Lysine methylation : Catalyzed by lysine methyltransferases (e.g., SETD7), which transfer methyl groups from S-adenosylmethionine (SAM) to lysine residues in histone or non-histone proteins .

Proteolytic release : Cleavage by trypsin-like proteases to liberate free this compound from methylated proteins .
Validation methods include:

  • Radiolabeling : Incubating cells with ³H-SAM to track methyl group incorporation .
  • Knockout models : CRISPR-Cas9 deletion of methyltransferases followed by LC-MS quantification of this compound depletion .

Q. Advanced: How can researchers resolve contradictions in reported associations between serum this compound levels and cardiovascular disease severity?

Answer:
Discrepancies arise from:

  • Preanalytical variables : Fasting status (this compound increases postprandially) and sample hemolysis (erythrocytes contain high levels) .
  • Confounding factors : Gut microbiota composition, which modulates this compound anabolism during colonic fermentation .
    Methodological solutions :
  • Stratified analysis : Subgroup patients by renal function (this compound is renally cleared) and microbiome profiles (16S rRNA sequencing) .
  • Dynamic monitoring : Serial measurements during disease progression rather than single timepoints .

Q. Advanced: What experimental designs are optimal for investigating this compound's role in epigenetic regulation versus metabolic pathways (e.g., carnitine synthesis)?

Answer:

  • Compartment-specific tracing : Use ¹³C-labeled this compound in cell fractionation studies to distinguish nuclear (epigenetic) vs. mitochondrial (metabolic) pools .
  • Dual knockdown models : Silencing both histone methyltransferases (e.g., SETD7) and carnitine biosynthesis enzymes (e.g., TMLHE) to parse overlapping functions .
  • Cross-species validation : Compare this compound flux in Neurospora crassa (a carnitine biosynthesis model) and mammalian cell lines .

Q. Basic: How can this compound be distinguished from other trimethylated lysine derivatives (e.g., trimethylornithine) in vitro?

Answer:

  • Antibody-based methods : Commercial monoclonal antibodies (e.g., Abcam ab185913) with validated cross-reactivity profiles .
  • MS/MS fragmentation : this compound produces a diagnostic fragment at m/z 84.08 (C₅H₁₀N⁺), while trimethylornithine fragments at m/z 70.07 (C₄H₈N⁺) .

Q. Advanced: What computational tools are available to predict this compound-protein interactions, and how reliable are these models?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model side-chain interactions between this compound and reader proteins (e.g., Tudor domains) .
  • Machine learning : Train random forest classifiers on structural data (e.g., Protein Data Bank entries) to predict binding affinities .
    Validation : Compare computational predictions with surface plasmon resonance (SPR) data measuring dissociation constants (Kd) .

Q. Table 1: Key Metabolic and Epigenetic Roles of this compound

Role Experimental Model Key Finding Reference
Carnitine precursorNeurospora crassaTMLHE knockout blocks carnitine synthesis
Histone modificationHeLa cellsSETD7 knockdown reduces H3K4me3 levels
Gut microbiota metaboliteIn vitro colonic fermentationMicrobiota generate this compound from dietary proteins

Q. Advanced: What ethical and technical challenges arise in human studies linking this compound to heart failure?

Answer:

  • Ethical considerations : Ensure informed consent protocols disclose risks of repeated blood draws and microbiome sampling .
  • Technical challenges : Standardize sample collection across sites using validated EDTA plasma tubes and immediate freezing at -80°C .

Properties

CAS No.

19253-88-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1

InChI Key

MXNRLFUSFKVQSK-QMMMGPOBSA-N

SMILES

C[N+](C)(C)CCCCC(C(=O)O)N

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Key on ui other cas no.

19253-88-4

physical_description

Solid

Synonyms

6-N-L-trimethyl-L-lysine
epsilon-N-trimethyl-L-lysine
epsilon-N-trimethyl-lysine
N(6),N(6),N(6)-trimethyl-L-lysine
TRIMETHYLLLYSINE
trimethyllysine
trimethyllysine chloride, (S)-isomer
trimethyllysine hydroxide, inner salt, (S)-isomer
trimethyllysine hydroxide,inner salt, (+-)-isomer
trimethyllysine, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Trimethyllysine
N-Trimethyllysine
N-Trimethyllysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.